![molecular formula C18H16BrN3O2 B2462163 N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-40-3](/img/structure/B2462163.png)
N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a heterocyclic compound that belongs to the pyrimido[4,5-d]pyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can be achieved through multiple synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate . These methods provide flexibility in introducing different substituents and achieving the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Biological Applications
N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has shown promise in several biological applications:
Anticancer Activity
Research indicates that quinazoline derivatives possess significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Mechanism of Action : These compounds may act as inhibitors of kinases or other enzymes critical for cancer cell survival and proliferation. For instance, they could interfere with the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers .
Antimicrobial Properties
Quinazolines have been studied for their antimicrobial activities against various pathogens, including bacteria and fungi. The introduction of different substituents, such as bromophenyl groups, can enhance their efficacy.
- Case Study : A related study highlighted the antimicrobial activity of substituted quinazolines against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds in this category may inhibit inflammatory mediators, providing relief in conditions characterized by chronic inflammation.
Research Findings and Insights
Numerous studies have reported on the synthesis and evaluation of quinazoline derivatives similar to this compound:
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where CDK inhibition can lead to the selective killing of tumor cells.
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Purines: Structurally similar to pyrimido[4,5-d]pyrimidines and exhibit similar biological activities.
Pteridines: Isomeric to pyrimido[4,5-d]pyrimidines and are components of nucleic and folic acids.
Uniqueness
N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl and pyridinylmethyl groups enhances its potential as an enzyme inhibitor and broadens its range of applications in medicinal chemistry.
生物活性
N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Basic Information
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1115933-40-8 |
Molecular Formula | C18H16BrN3O2 |
Molecular Weight | 386.2 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to inhibit certain enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in various diseases.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory activity against:
- Carbonic Anhydrase : A critical enzyme in maintaining acid-base balance in tissues.
- Acetylcholinesterase : An enzyme responsible for the breakdown of acetylcholine, which is vital for neurotransmission.
For example, a study showed that derivatives of quinazoline compounds, including this compound, significantly inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Anticancer Activity : In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of this compound against several bacterial strains, indicating its potential as an antibacterial agent .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving 2-aminoaryl compounds.
- Bromination : The introduction of the bromine atom at the para position on the phenyl ring is achieved using brominating agents.
- Etherification and Amidation : The final steps involve etherification with ethoxy groups and amidation to form the acetamide linkage .
Recent Studies
A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:
- Enzyme Inhibition : Studies have quantified the IC50 values for enzyme inhibition, indicating potent inhibitory effects at low concentrations.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the structure to enhance biological activity and reduce toxicity. Substitutions at various positions on the quinazoline ring have shown promising results in enhancing efficacy .
Comparative Analysis
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | 5.0 | Acetylcholinesterase Inhibitor |
Other Quinazoline Derivative | 10.0 | Acetylcholinesterase Inhibitor |
Standard Drug (Donepezil) | 1.0 | Acetylcholinesterase Inhibitor |
特性
IUPAC Name |
N-(3-bromophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-2-16-21-15-9-4-3-8-14(15)18(22-16)24-11-17(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVZGGOMZGWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。